Cas no 3108-33-6 (1-3-(trifluoromethyl)phenylprop-2-yn-1-ol)

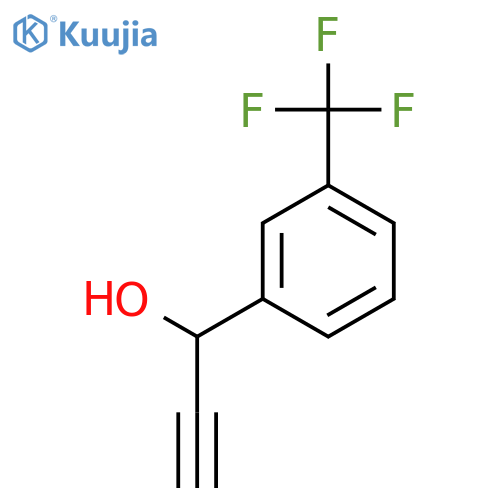

3108-33-6 structure

商品名:1-3-(trifluoromethyl)phenylprop-2-yn-1-ol

1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol

- 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol

-

- MDL: MFCD21143274

- インチ: 1S/C10H7F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6,9,14H

- InChIKey: VBSWZRQVLSTNJR-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=CC(C(C#C)O)=C1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 238

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206014-0.1g |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 0.1g |

$272.0 | 2023-09-16 | |

| Enamine | EN300-206014-0.5g |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 0.5g |

$613.0 | 2023-09-16 | |

| Enamine | EN300-206014-2.5g |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 2.5g |

$1539.0 | 2023-09-16 | |

| Enamine | EN300-206014-10.0g |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 10g |

$3376.0 | 2023-05-24 | |

| Enamine | EN300-206014-5g |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 5g |

$2277.0 | 2023-09-16 | |

| Enamine | EN300-206014-1g |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 1g |

$785.0 | 2023-09-16 | |

| 1PlusChem | 1P01BA63-250mg |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 250mg |

$468.00 | 2025-03-19 | |

| A2B Chem LLC | AW05211-50mg |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 50mg |

$227.00 | 2024-04-20 | |

| A2B Chem LLC | AW05211-1g |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 1g |

$862.00 | 2024-04-20 | |

| A2B Chem LLC | AW05211-2.5g |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |

3108-33-6 | 95% | 2.5g |

$1655.00 | 2024-04-20 |

1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

3108-33-6 (1-3-(trifluoromethyl)phenylprop-2-yn-1-ol) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1189426-16-1(Sulfadiazine-13C6)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量